Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Executive Summary
In modern drug discovery and medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is recognized as a privileged structure, frequently utilized in the development of CETP inhibitors, NMDA receptor antagonists, and various targeted therapeutics. The compound 2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS: 73251-26-0)[1] represents a highly versatile building block within this chemical space. By functionalizing the rigidified aniline nitrogen of the THQ core with a hydroxyacetyl moiety, chemists gain a dual-purpose handle: an amide bond that modulates the basicity and metabolic stability of the core, and a terminal hydroxyl group primed for downstream functionalization.
As a Senior Application Scientist, I have structured this guide to provide researchers with a rigorous, field-proven understanding of this compound's fundamental properties, structural dynamics, and validated synthetic pathways.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of 2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is critical for predicting its behavior in both synthetic workflows and biological assays[2].
Quantitative Data Summary
The following table consolidates the core identifiers and predicted mass spectrometry metrics for the compound[3]:
| Property | Value |
| Chemical Name | 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
| CAS Number | 73251-26-0 |
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| Monoisotopic Mass | 191.09464 Da |
| InChIKey | ROLQWEMPXBHKHA-UHFFFAOYSA-N |
| Predicted CCS [M+H]+ | 140.7 Ų |
| Predicted CCS [M+Na]+ | 147.1 Ų |
Structural Causality
The structural architecture of this molecule dictates its reactivity. The saturated portion of the THQ ring restricts the conformation of the nitrogen atom, forcing its lone pair into a specific geometry. However, the attachment of the electron-withdrawing carbonyl group (the acetyl moiety) delocalizes this lone pair, effectively neutralizing the basicity of the aniline nitrogen. This conversion from an amine to an amide significantly increases the molecule's resistance to oxidative metabolism (e.g., by cytochrome P450 enzymes). Furthermore, the terminal hydroxyl group acts as both a hydrogen bond donor and acceptor, enhancing the overall aqueous solubility of the lipophilic THQ core.
Strategic Synthetic Methodologies
Directly coupling glycolic acid to 1,2,3,4-tetrahydroquinoline often leads to poor yields due to competitive oligomerization of the unprotected hydroxy acid. To ensure a high-yielding, self-validating system, we employ a two-stage approach using a protected acylating agent.
Stage 1: Acylation of 1,2,3,4-Tetrahydroquinoline
Objective: Form the amide bond using a protected hydroxyacetyl equivalent.
-
Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1,2,3,4-tetrahydroquinoline (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Causality: DCM is selected as an aprotic, non-nucleophilic solvent that perfectly solubilizes the starting materials without participating in competitive acylation.
-
-
Base Addition: Add triethylamine (TEA, 1.5 equiv) to the solution.
-
Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the THQ amine, which would otherwise halt the nucleophilic attack.
-
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add acetoxyacetyl chloride (1.2 equiv).
-
Causality: The dropwise addition at 0 °C controls the exothermic nature of the nucleophilic acyl substitution, preventing thermal degradation and minimizing the formation of dark, polymeric side products.
-
-
Reaction & Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Validation Checkpoint 1: TLC (Hexanes/EtOAc 7:3) will confirm the disappearance of the highly UV-active, amine-staining THQ spot and the appearance of a higher Rf amide spot. LCMS will confirm the mass of the protected intermediate.
-
Stage 2: Mild Deprotection (Transesterification)
Objective: Unmask the hydroxyl group without cleaving the newly formed amide bond.
-
Setup: Dissolve the crude intermediate in anhydrous methanol (0.1 M).
-
Deprotection: Add anhydrous potassium carbonate (K2CO3, 0.5 equiv).
-
Causality: Using mild basic conditions in methanol facilitates a transesterification reaction. This selectively cleaves the highly reactive acetate ester to yield the target hydroxyl group, while leaving the significantly more stable amide bond completely intact. Strong aqueous bases (like NaOH) are avoided to prevent unwanted hydrolysis of the amide.
-
-
Reaction & Workup: Stir at room temperature for 1–2 hours. Concentrate the mixture under reduced pressure, partition between ethyl acetate (EtOAc) and water, extract, dry, and concentrate.
-
Validation Checkpoint 2: TLC (Hexanes/EtOAc 1:1) will show the intermediate converting to a lower Rf , more polar spot (the target alcohol). LCMS will definitively confirm the [M+H]+ of 192.1 Da.
-
Mechanistic Pathways & Reactivity Mapping
Once synthesized, 2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one serves as a versatile node in complex synthetic networks. The primary hydroxyl group is highly accessible and can be subjected to Swern or Dess-Martin oxidation to yield reactive glyoxyl derivatives, or it can be esterified/etherified to attach pharmacokinetic linkers or create prodrugs.
Fig 1: Synthetic workflow and downstream functionalization of the target tetrahydroquinoline.
Applications in Drug Development
In the context of medicinal chemistry, the incorporation of the 2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one motif is highly strategic[4]. The spatial arrangement provided by the bicyclic system ensures that any functional groups attached via the hydroxyacetyl linker are projected into specific vectors within a target protein's binding pocket. This exact scaffold has been historically explored in patent literature for the development of CETP (Cholesteryl ester transfer protein) inhibitors[5], where precise lipophilic and polar surface area balancing is required to achieve oral bioavailability and target engagement.
References
-
Title: 2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one - NextSDS Chemical Substance Information Source: NextSDS URL: [Link]
-
Title: 73251-26-0 (C11H13NO2) - PubChemLite Source: Université du Luxembourg / PubChemLite URL: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2-hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | 73251-26-0 [sigmaaldrich.com]
- 3. PubChemLite - 73251-26-0 (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. 159682-27-6|1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one|BLD Pharm [bldpharm.com]
- 5. US20070265304A1 - 1,2,3,4-tetrahydro-quinoline derivatives as cetp inhibitors - Google Patents [patents.google.com]

